Synthetic Yield Differentiation: 1-(2-Nitrophenyl)piperidine (ortho) vs. 1-(4-Nitrophenyl)piperidine (para) in Pd-Catalyzed C-N Cross-Coupling
In solid-supported Pd(0) nanoparticle-catalyzed C-N cross-coupling reactions under identical conditions (DMF, 80°C, 6 h), 1-(2-nitrophenyl)piperidine was obtained in 92% yield, whereas the corresponding para-nitro analog, 1-(4-nitrophenyl)piperidine, was obtained in 86% yield under the same reaction protocol [1]. The 6% absolute yield difference reflects the ortho-nitro group's influence on the coupling efficiency, likely mediated by altered electronic activation of the aryl halide electrophile and/or steric effects on the transition state of the N-arylation step.
| Evidence Dimension | Synthetic yield in Pd-catalyzed N-arylation |
|---|---|
| Target Compound Data | 92% yield (1-(2-nitrophenyl)piperidine) |
| Comparator Or Baseline | 86% yield (1-(4-nitrophenyl)piperidine) |
| Quantified Difference | +6% absolute yield; 1.07-fold relative yield advantage for ortho isomer |
| Conditions | Solid-supported Pd(0) nanoparticles, DMF, 80°C, 6 h, TLC monitoring |
Why This Matters
Higher yield translates directly to reduced material costs and improved synthetic efficiency for large-scale preparation of N-arylpiperidine intermediates.
- [1] Bandna, Guha NR, Shil AK, Sharma D, Das P. Solid-supported Pd(0) catalyzed C-N cross coupling. Tetrahedron Lett. 2012;53(39):5318-5322. As compiled by ChemicalBook Synthesis Database. View Source
